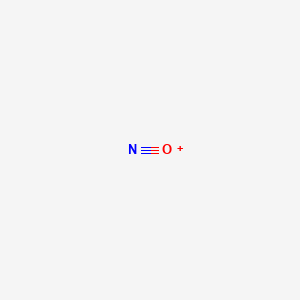
Nitrilooxonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxidonitrogen(1+) is a monovalent inorganic cation resulting from the removal of the unpaired electron from nitric oxide. It is a nitrogen oxide and a monovalent inorganic cation.
Wissenschaftliche Forschungsanwendungen
Nitrification Inhibitors in Agricultural Soils
Nitrilooxonium compounds, recognized as nitrification inhibitors (NIs), play a critical role in enhancing nitrogen fertilizer use efficiency in agricultural soils. They achieve this by delaying the oxidation of ammonium, thereby reducing nitrate leaching and decreasing the emission of nitrous oxide (N₂O), a climate-relevant gas. This effect is most pronounced in agricultural systems adapted to plant nitrogen demand. The application of NIs is highly effective under conditions where the inhibitor remains close to the nitrogen fertilizer, such as when sprayed on mineral-N fertilizer granules or thoroughly mixed with liquid fertilizers. NIs have also been shown to improve the fertilizer value of liquid manure by increasing nitrogen uptake and crop yield while reducing nitrogen losses through leaching. Importantly, NIs have been identified as one of the most consistent and efficient methods for reducing N₂O emissions from agricultural soils (Ruser & Schulz, 2015).
Nitrogen Removal via Anammox Processes
The partial nitritation-anammox (PN/AMX) process has gained attention as an energy-efficient and sustainable technology for treating nitrogen-rich wastewaters. This process, particularly relevant for the treatment of industrial sewage, has seen significant development in process engineering, bacterial population studies, predictive modeling, and full-scale implementations. The successful application of pilot- and full-scale PN/AMX processes for treating various types of industrial sewage, including black wastewater, sludge digester liquids, and landfill leachate, highlights the process's adaptability and effectiveness. This review provides a comprehensive understanding of the challenges and recent developments in PN/AMX research, shedding light on its potential future trajectories (Kumwimba et al., 2019).
Industrial Nitrate Wastewater Treatment
Anaerobic ammonium oxidation (anammox) processes are an important scientific breakthrough in the field of wastewater treatment. These processes are particularly sustainable for nitrogen removal due to their energy-efficient and cost-effective advantages. The anammox process, combined with partial nitrification (PN), presents a new approach for treating high-strength nitrate wastewater from various industries. This process offers economic and environmental benefits, making it a promising option for industrial nitrate wastewater treatment (Cao & Zhou, 2019).
Eigenschaften
Produktname |
Nitrilooxonium |
|---|---|
Molekularformel |
NO+ |
Molekulargewicht |
30.006 g/mol |
IUPAC-Name |
azanylidyneoxidanium |
InChI |
InChI=1S/NO/c1-2/q+1 |
InChI-Schlüssel |
KEJOCWOXCDWNID-UHFFFAOYSA-N |
SMILES |
N#[O+] |
Kanonische SMILES |
N#[O+] |
Synonyme |
nitrosonium ion NO+ ion |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




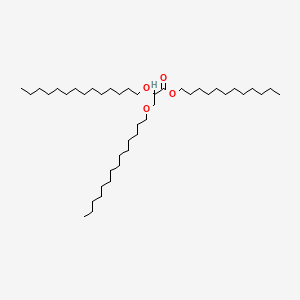


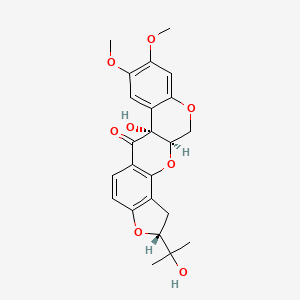



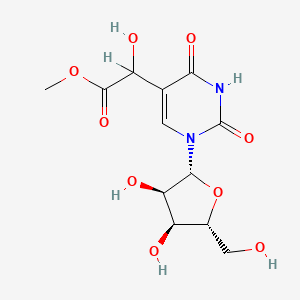
![(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one](/img/structure/B1194342.png)
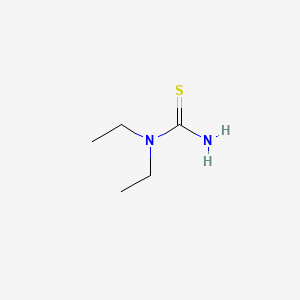
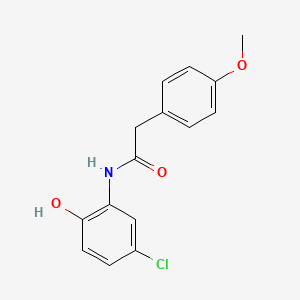
![4-[4-(3-Methyl-4-nitrophenoxy)butoxy]benzonitrile](/img/structure/B1194348.png)
![6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B1194349.png)